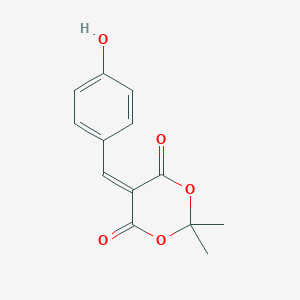

5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (hereafter referred to as Compound I) is a Meldrum’s acid derivative synthesized via the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) and 4-hydroxybenzaldehyde in ethanol under acidic conditions . The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 13.900 Å, b = 10.249 Å, c = 8.1357 Å, and β = 94.47° . The 1,3-dioxane ring adopts a twisted boat conformation, and the benzylidene moiety forms a conjugated system with the dioxane core via a C7=C6 double bond (1.3580 Å) and a C7–C8 single bond (1.4513 Å) . The crystal structure is stabilized by intermolecular O5–H5A⋯O2 hydrogen bonds (D⋯A = 2.7919 Å), forming inversion dimers with R₂²(20) ring motifs .

Properties

IUPAC Name |

5-[(4-hydroxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPNMIXVIYOENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CC2=CC=C(C=C2)O)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The synthesis of 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione predominantly follows the Knoevenagel condensation mechanism. This involves the nucleophilic attack of the enolate form of Meldrum’s acid on the carbonyl carbon of 4-hydroxybenzaldehyde, facilitated by Brønsted or Lewis acids. The reaction proceeds via a dehydration step to form the benzylidene moiety.

Typical Procedure :

-

Reactants : Meldrum’s acid (1.0 equiv) and 4-hydroxybenzaldehyde (1.1 equiv).

-

Catalyst : Concentrated sulfuric acid (2–3 drops) or p-toluenesulfonic acid (0.1 equiv).

-

Solvent : Acetic anhydride or ethanol (5–8 M concentration).

-

Conditions : Stirring at 0°C initially, followed by warming to room temperature over 6–24 hours.

-

Workup : Precipitation in cold water, filtration, and recrystallization from ethanol or methyl tert-butyl ether (MTBE)/hexane mixtures.

Impact of Solvent and Temperature

The choice of solvent significantly affects reaction efficiency:

-

Acetic anhydride : Enhances electrophilicity of the aldehyde but may require strict temperature control to avoid side reactions.

-

Ethanol : Provides a balance between reactivity and safety, though prolonged reflux (75°C) is necessary for completion.

-

Aqueous systems : Emerging green chemistry approaches utilize water as a solvent, achieving comparable yields (80–85%) at 75°C with surfactant catalysts like hexadecyltrimethylammonium bromide (HTMAB).

Industrial-Scale Production Strategies

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes scalability and reduced environmental impact. Continuous flow reactors (CFRs) enable precise control over residence time and temperature, critical for maintaining high regioselectivity. Key parameters include:

-

Residence time : 2–4 hours.

-

Temperature gradient : 0°C → 25°C → 75°C.

-

Catalyst recycling : Immobilized sulfuric acid on silica gel reduces waste.

Advantages :

Green Chemistry Innovations

Recent advancements emphasize solvent-free reactions and biocatalysis:

-

Ball milling : Mechanochemical synthesis avoids solvents entirely, achieving 88% yield in 2 hours.

-

Enzymatic catalysis : Lipase-mediated condensation under mild conditions (pH 7, 40°C) yields 70–78% product, though costs remain prohibitive for large-scale adoption.

Comparative Analysis of Synthetic Routes

Table 1: Synthesis Methods and Performance Metrics

| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Acid-catalyzed batch | H₂SO₄ | Acetic anhydride | 0 → 25 | 6 | 84 | 98 |

| Aqueous condensation | HTMAB | Water | 75 | 4 | 85 | 97 |

| Continuous flow | Immobilized H₂SO₄ | Ethanol | 25 → 75 | 3 | 95 | 99 |

| Ball milling | None | Solvent-free | 25 | 2 | 88 | 96 |

Critical Evaluation of Catalysts

-

Sulfuric acid : Cost-effective but generates acidic waste.

-

HTMAB : Enables aqueous-phase reactions but requires post-reaction surfactant removal.

-

Immobilized catalysts : Ideal for CFRs but involve higher initial capital investment.

Purification and Characterization

Recrystallization Techniques

Recrystallization solvents influence crystal morphology and purity:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research, where its derivatives may exhibit anti-tumor activity.

Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects is primarily through its ability to interact with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzylidene group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

Compound I is part of a broader family of Meldrum’s acid derivatives with varying arylidene substituents. Key structural distinctions arise from substituent electronic and steric effects:

Hydrogen Bonding and Crystal Packing

Compound I’s O–H⋯O hydrogen bonds (Table 1) contrast sharply with non-hydroxylated analogs. For example, 5-(2,4-dichlorophenylmethylene) derivatives () rely on weaker Cl⋯Cl or C–H⋯O interactions, resulting in less stable crystal lattices. Similarly, 5-(cyclohexylamino)methylene analogs () exhibit N–H⋯O bonds but lack the directional rigidity of Compound I’s O–H⋯O network .

Table 1: Hydrogen Bonding Parameters in Selected Compounds

Reactivity Trends

The 4-hydroxy group in Compound I enhances electrophilicity at the benzylidene carbon, facilitating nucleophilic additions. In contrast, electron-withdrawing groups (e.g., 2,4-dichloro in ) deactivate the arylidene moiety, reducing reactivity toward Michael acceptors . Methoxy-substituted analogs () show improved antioxidant activity due to radical stabilization by the –OCH₃ group, whereas Compound I’s –OH group may confer similar properties via H-atom donation .

Functional Properties

Optical and Electronic Behavior

Compound I lacks the extended conjugation seen in styryl-substituted derivatives (e.g., ’s aggregation-induced emission (AIE) compound). The AIE-active analog incorporates dimethylamino-styryl groups, enabling stimuli-responsive luminescence absent in Compound I .

Thermal Stability

The rigid hydrogen-bonded network in Compound I likely enhances thermal stability compared to non-hydroxylated analogs. For instance, 5-phenyl derivatives () exhibit lower melting points due to reduced intermolecular forces .

Biological Activity

5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound notable for its unique structure and potential biological activities. It contains a benzylidene group attached to a dioxane ring, which is further substituted with hydroxy and dimethyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₂O₅

- CAS Number : 17474-27-0

- Chemical Structure : The compound features a 1,3-dioxane ring in a distorted boat conformation with a hydroxyl group and a benzylidene moiety.

Synthesis

The synthesis of this compound typically involves the condensation of 4-hydroxybenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is often conducted in ethanol as a solvent .

The primary biological activity of this compound revolves around its interaction with enzymes involved in the lysine biosynthesis pathway. It acts as an inhibitor of dihydrodipicolinate synthase (DHDPS), which catalyzes the first step in this pathway. By inhibiting DHDPS, the compound disrupts lysine production, which is essential for various cellular processes .

Pharmacological Effects

- Antitumor Activity : Research indicates that derivatives of this compound may exhibit anti-tumor properties. The mechanism is thought to involve enzyme inhibition leading to disrupted cellular metabolism and growth.

- Fluorogenic Properties : The compound displays fluorogenic characteristics, allowing it to form fluorescent complexes that can be utilized in biochemical assays.

- Cellular Effects : Preliminary studies suggest that it may influence cell function by interacting with various proteins and enzymes, potentially leading to enzyme inhibition or activation .

Case Study 1: Inhibition of Lysine Biosynthesis

In vitro studies demonstrated that this compound effectively inhibited DHDPS activity with an IC₅₀ value around 100 µM. This inhibition was shown to affect growth patterns in bacterial models where lysine biosynthesis is crucial for survival .

Case Study 2: Fluorescent Applications

The compound's ability to form fluorescent complexes has been explored for use in biological imaging techniques. These applications leverage its unique structural properties to visualize cellular processes in real time.

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(4-Hydroxybenzylidene)-... | Lysine biosynthesis | ~100 | DHDPS inhibition |

| MBDTA-2 | Dual-target herbicide | 63.3 | Inhibition of DHDPS and DHDPR |

| Benzylidenehydrazine derivatives | Tyrosinase inhibitors | Varies | Enzyme inhibition |

Dosage Effects and Metabolic Pathways

Current literature provides limited data on dosage effects in animal models; however, it suggests that variations in dosage could significantly alter the compound's efficacy and safety profile. Ongoing research aims to elucidate these effects further.

Q & A

Q. What are the standard synthetic routes for 5-(4-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, and how do reaction conditions influence yield?

The compound is typically synthesized via Knoevenagel condensation between Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and 4-hydroxybenzaldehyde under acid catalysis (e.g., acetic acid) at 75°C for 2 hours . Alternative methods include Yonemitsu condensation using KH₂PO₄ as a catalyst in ethanol-water mixtures at room temperature, achieving high yields (>90%) . Variations in solvent polarity, temperature, and catalyst choice (e.g., triethylborane for radical reactions) can alter reaction efficiency and purity .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) reveals a planar benzylidene moiety connected to the dioxane ring via a C7=C6 double bond (1.358 Å) and a C7–C8 single bond (1.451 Å), forming a bond angle of 134.33° . The crystal lattice is stabilized by weak O–H⋯O hydrogen bonds (2.67–2.78 Å) between the hydroxyl group and carbonyl oxygen atoms . SHELX software (e.g., SHELXL for refinement) is commonly used for structural analysis, with data-to-parameter ratios ≥16.2 ensuring reliability .

Q. What are common derivatives of this compound, and how are they synthesized?

Derivatives include:

- 5-(4-Methoxybenzylidene) analogs via substitution of the hydroxyl group with methoxy .

- Fluorinated variants (e.g., 5-(2-fluorobenzylidene)) by replacing 4-hydroxybenzaldehyde with fluorinated aldehydes .

- Alkylidene derivatives (e.g., cyclohexylidene) through condensation with aliphatic aldehydes . These are synthesized using similar condensation methods, with purity confirmed via ¹H/¹³C NMR, IR, and MS .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Challenges include weak diffraction signals due to low crystal symmetry and twinning phenomena . High-resolution data collection (e.g., using synchrotron radiation) and twin refinement protocols in SHELXL improve accuracy . Disordered solvent molecules in the lattice may require SQUEEZE (PLATON) or ISOR restraints for proper modeling .

Q. How do reaction mechanisms differ between Knoevenagel and Yonemitsu condensations for synthesizing this compound?

- Knoevenagel : Proceeds via acid-catalyzed enolate formation from Meldrum’s acid, followed by nucleophilic attack on the aldehyde carbonyl. The reaction is thermally driven (75°C) .

- Yonemitsu : Involves a three-component reaction (aldehyde, Meldrum’s acid, indole) under mild conditions (room temperature) via a Brønsted acid (KH₂PO₄)-catalyzed pathway, forming C–C bonds without requiring pre-activated substrates . Mechanistic studies (e.g., DFT calculations or isotopic labeling) can further elucidate intermediates .

Q. What advanced applications exist for this compound in materials science?

Functionalized derivatives enable stimuli-responsive polymer surfaces . For example, irradiation with visible light (515 nm) induces isomerization in 5-((2Z,4E)-5-(diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene) derivatives, altering surface hydrophobicity for biosensing or cell-culture modulation . Surface characterization employs AFM, contact angle measurements, and XPS .

Q. How does the compound react with nucleophiles like ammonia, and what products form?

Reaction with aqueous ammonia yields 5-[amino(thiomethyl)methylene] derivatives via nucleophilic substitution at the thiomethyl group. Subsequent oxidation with m-chloroperbenzoic acid forms sulfoxide derivatives, while triphenylphosphine generates phosphonium salts . SC-XRD confirms the stereochemistry of products, with bond angles deviating by ≤2° from ideal geometry .

Q. What role does this compound play in medicinal chemistry as a synthetic intermediate?

It serves as a precursor for 4(1H)-quinolone and sitagliptin analogs . For example, reduction of the benzylidene moiety produces chiral intermediates for antidiabetic drugs . Biological activity assays (e.g., antioxidant or enzyme inhibition studies) require purity ≥99%, verified by HPLC and LC-MS .

Methodological Notes

- Contradictions in Data : Discrepancies in reported bond lengths (e.g., C7–C8: 1.451 Å vs. 1.467 Å in similar derivatives) may arise from crystallographic resolution limits or solvent effects .

- Best Practices : Use SHELX for crystallography, validate synthetic yields via triplicate runs, and cross-reference NMR data with computed spectra (e.g., ACD/Labs) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.